Bromo-PEG2-phosphonic acid ethyl ester

Catalog No.
S522112
CAS No.
1226767-94-7
M.F
C10H22BrO5P
M. Wt
333.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-phosphonic acid ethyl ester

CAS Number

1226767-94-7

Product Name

Bromo-PEG2-phosphonic acid ethyl ester

IUPAC Name

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane

Molecular Formula

C10H22BrO5P

Molecular Weight

333.16

InChI

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3

InChI Key

BYTKSVRXAWIJCM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCOCCOCCBr)OCC

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-phosphonic acid diethyl ester

Description

The exact mass of the compound Bromo-PEG2-phosphonic acid ethyl ester is 332.0388 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG2-phosphonic acid ethyl ester is a chemical compound characterized by its molecular formula C10H22BrO5P and a molecular weight of 333.16 g/mol. This compound belongs to the family of polyethylene glycol (PEG) derivatives and is specifically classified as a PEG bromide. It features a bromine atom, which serves as a reactive site for further chemical modifications, and a phosphonic acid ethyl ester group, contributing to its solubility and reactivity in biological systems . Bromo-PEG2-phosphonic acid ethyl ester is primarily utilized as a linker in various bioconjugation processes, including pegylation, which enhances the pharmacokinetic properties of therapeutic agents .

  • Protein immobilization: The bromo group could be used to attach the molecule to a protein of interest, potentially aiding in its purification or study.
  • Metal-protein interaction studies: The phosphonic acid group might enable chelation of metal ions, allowing investigation of their role in protein function.

  • Nucleophilic Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to react with nucleophiles such as amines or thiols. This property is particularly useful in the synthesis of conjugates for drug delivery systems.
  • Hydrolysis: The phosphonic acid ethyl ester can be hydrolyzed to yield phosphonic acid, which can further participate in various bio

Bromo-PEG2-phosphonic acid ethyl ester exhibits notable biological activities primarily due to its role as a linker in bioconjugates. Its unique structure facilitates the development of targeted therapies, particularly in cancer treatment through the creation of proteolysis-targeting chimeras (PROTACs). These compounds leverage the ubiquitin-proteasome system to selectively degrade specific proteins within cells, thereby offering a novel approach to therapeutic intervention . Additionally, the compound's ability to enhance solubility and stability makes it suitable for various drug formulations.

The synthesis of Bromo-PEG2-phosphonic acid ethyl ester typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available PEG derivatives and phosphonic acid precursors.
  • Bromination: The introduction of the bromine atom is achieved through bromination reactions using reagents like phosphorus tribromide or N-bromosuccinimide.
  • Esterification: The phosphonic acid component is then esterified with ethanol to form the ethyl ester derivative.
  • Purification: The final product is purified through methods such as column chromatography or recrystallization to achieve the desired purity level, typically over 95% .

Bromo-PEG2-phosphonic acid ethyl ester has a wide range of applications in various fields:

  • Bioconjugation: It serves as an effective linker for attaching biomolecules such as peptides, proteins, and nucleic acids to improve their pharmacological properties.
  • Drug Development: Utilized in the design of PROTACs for targeted protein degradation, offering new avenues for cancer therapy and other diseases .
  • Diagnostics: Its properties make it suitable for use in diagnostic assays where enhanced solubility and stability are crucial.

Studies on Bromo-PEG2-phosphonic acid ethyl ester have focused on its interactions with various biological molecules. These interactions are essential for understanding its efficacy as a drug delivery vehicle and its role in bioconjugation strategies. Interaction studies often involve assessing binding affinities with target proteins and evaluating the stability of conjugates formed using this linker . Additionally, research into how this compound interacts with cellular components can provide insights into its biological activity and potential side effects.

Bromo-PEG2-phosphonic acid ethyl ester shares similarities with other PEG-based compounds but possesses unique characteristics that set it apart:

Compound NameKey FeaturesUnique Aspects
Bromo-PEG2-phosphonic acid diethyl esterSimilar structure with diethyl instead of ethyl groupDifferent leaving group properties
PEGylated phosphonic acidsUsed for solubility enhancementVaries in chain length and functional groups
PEG-bromidesGeneral class for bioconjugationSpecific reactivity due to phosphonic acid group

These comparisons highlight how Bromo-PEG2-phosphonic acid ethyl ester stands out due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

332.0388

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types